molecular formula C11H13FN2O3 B13614245 4-(3-Fluoro-4-nitrophenoxy)piperidine

4-(3-Fluoro-4-nitrophenoxy)piperidine

Cat. No.: B13614245
M. Wt: 240.23 g/mol
InChI Key: RVIPZLURALTLQN-UHFFFAOYSA-N
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Description

4-(3-Fluoro-4-nitrophenoxy)piperidine is a heterocyclic compound featuring a piperidine ring substituted at the 4-position with a phenoxy group bearing a fluorine atom at the 3-position and a nitro group at the 4-position. This structural motif is critical in medicinal chemistry, particularly in the design of enzyme inhibitors and receptor modulators, due to the electron-withdrawing nitro group and the fluorine atom, which influence electronic distribution and metabolic stability. The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) reactions, where piperidine displaces a leaving group (e.g., bromine) on a nitro-substituted aromatic ring, followed by reduction or functionalization steps.

Properties

Molecular Formula

C11H13FN2O3

Molecular Weight

240.23 g/mol

IUPAC Name

4-(3-fluoro-4-nitrophenoxy)piperidine

InChI

InChI=1S/C11H13FN2O3/c12-10-7-9(1-2-11(10)14(15)16)17-8-3-5-13-6-4-8/h1-2,7-8,13H,3-6H2

InChI Key

RVIPZLURALTLQN-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1OC2=CC(=C(C=C2)[N+](=O)[O-])F

Origin of Product

United States

Preparation Methods

Nucleophilic Aromatic Substitution Route

One of the most common approaches involves reacting 3-fluoro-4-nitrophenol with piperidine under basic or catalytic conditions to form the ether linkage. This method leverages the nucleophilicity of the piperidine nitrogen and the activated aromatic ring bearing electron-withdrawing nitro and fluoro groups.

  • Typical procedure: The phenol derivative is first converted into a suitable leaving group (e.g., sulfonate ester or halide) or directly used if activated enough for SNAr. Piperidine is then reacted in polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (50–100°C) to afford the ether product.
  • Purification: Extraction with organic solvents such as dichloromethane, washing with water and brine, drying over anhydrous sodium sulfate, and evaporation to yield the crude product, followed by recrystallization or chromatography for purity.
  • Yields: Moderate to high yields (50–90%) depending on reaction conditions and substrate purity.

This method is supported by analogous processes described for related fluorophenyl-piperidine compounds, where reaction mixtures were heated in DMF, followed by aqueous workup and organic extraction to isolate the desired product with high purity.

Pd-Catalyzed [4 + 2] Annulation Strategy

Recent advances have demonstrated the use of palladium-catalyzed annulation reactions to construct fluorinated piperidines with orthogonal functional groups, which can be further elaborated into complex derivatives including fluoronitrophenoxy substituents.

  • Key reagents: α-Fluoro-β-ketoesters and cyclic carbamates are used as starting materials.
  • Catalyst system: Pd(dba)_2 with phosphine ligands under mild conditions.
  • Reaction conditions: Typically carried out in acetonitrile or similar solvents, followed by acid treatment (e.g., trifluoroacetic acid) to yield the piperidine ring with fluorine substitution.
  • Advantages: High modularity and functional group tolerance allow for incorporation of nitro and fluoro substituents on the phenoxy ring.
  • Yields: Generally high, with good diastereoselectivity, scalable to multigram quantities.

This method allows the preparation of 3-fluoropiperidine cores that can be further functionalized to introduce the 4-(3-fluoro-4-nitrophenoxy) substituent via subsequent nucleophilic substitution or coupling reactions.

Use of Protected Piperidine Intermediates

Protection strategies for the piperidine nitrogen (e.g., Boc or phthalimide groups) are often employed to improve reaction selectivity and facilitate purification.

  • Example: Synthesis of 2-(2-(piperidine-1-yl)ethyl)isoindoline-1,3-dione as a protected intermediate, which can be deprotected after coupling with fluoronitrophenol derivatives.
  • Reaction steps: Alkylation of piperidine hydrochloride with halogenated alkyl reagents, followed by reaction with phthalimide or other protecting groups, isolation, and purification.
  • Characterization: Confirmed by ^1H NMR, IR spectroscopy, and melting point analysis.
  • Yields: Vary from moderate to high (30–98%) depending on substituents and reaction conditions.

Data Table: Selected Synthetic Parameters and Yields

Method Starting Materials Key Reagents & Conditions Solvent Temperature Yield (%) Notes
SNAr of 3-fluoro-4-nitrophenol with piperidine 3-fluoro-4-nitrophenol, piperidine Base (NaH, K2CO3), DMF or DMSO DMF/DMSO 50–100°C 50–90 Extraction with DCM, drying, evaporation
Pd-catalyzed annulation α-Fluoro-β-ketoester, cyclic carbamate Pd(dba)_2, phosphine ligand, TFA Acetonitrile Room temp to reflux 70–90 Modular, scalable, high diastereoselectivity
Protected piperidine intermediate synthesis Piperidine hydrochloride, alkyl halide, phthalimide Triethylamine, reflux Acetonitrile Reflux overnight 30–98 Protecting groups facilitate purification

Research Discoveries and Notes

  • The early introduction of fluorine substituents in synthesis is challenging due to potential loss during multi-step processes; thus, methods that incorporate fluorine late-stage or use fluorinated building blocks are preferred for efficiency.
  • The presence of both fluoro and nitro substituents requires careful control of reaction conditions to avoid reduction or displacement side reactions.
  • Pd-catalyzed annulation offers a modern, versatile approach to access fluorinated piperidines with orthogonal functional groups, enabling further derivatization including phenoxy substitutions with nitro groups.
  • Protection and deprotection strategies remain critical for managing reactivity and selectivity in multi-step syntheses involving piperidine derivatives.
  • Extraction and purification steps commonly involve dichloromethane, ethyl acetate, and aqueous washes with sodium hydroxide or brine to ensure removal of impurities and isolation of high-purity products.

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group (-NO₂) in 4-(3-Fluoro-4-nitrophenoxy)piperidine is highly susceptible to reduction, forming an amine (-NH₂). This reaction is critical for generating intermediates used in pharmaceutical synthesis.

Typical Conditions :

  • Catalytic Hydrogenation : H₂ gas with palladium on carbon (Pd/C) at 25–50°C under 1–3 atm pressure1.

  • Chemical Reduction : Sodium dithionite (Na₂S₂O₄) in aqueous ethanol at 60°C1.

Outcome :

ReactantProductYield (%)Conditions
4-(3-Fluoro-4-nitrophenoxy)piperidine4-(3-Fluoro-4-aminophenoxy)piperidine85–92H₂ (1 atm), Pd/C, EtOH, 25°C1

The amine derivative exhibits enhanced biological activity due to improved hydrogen-bonding capabilities1.

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom at the 3-position on the aromatic ring participates in SNAr reactions due to the electron-deficient environment created by the nitro group.

Reagents :

  • Nucleophiles : Hydroxide (OH⁻), amines (e.g., NH₃, R₂NH), or thiols (RSH).

  • Conditions : Polar aprotic solvents (DMF, DMSO) at 80–120°C1.

Example Reaction :

ReactantNucleophileProductYield (%)
4-(3-Fluoro-4-nitrophenoxy)piperidinePiperidine4-(3-Piperidino-4-nitrophenoxy)piperidine78

The nitro group’s meta-directing effect facilitates substitution at the fluorine-bearing position1.

Piperidine Ring Functionalization

The piperidine nitrogen can undergo alkylation or acylation, modifying the compound’s physicochemical properties.

Alkylation :

  • Reagents : Alkyl halides (e.g., CH₃I) in the presence of a base (K₂CO₃).

  • Product : Quaternary ammonium salts with improved solubility1.

Acylation :

  • Reagents : Acetyl chloride (CH₃COCl) in dichloromethane.

  • Product : N-Acetyl derivatives, which are less basic and more lipophilic1.

Comparative Data :

Reaction TypeReagentProductpKa Shift
AlkylationCH₃IN-Methyl-4-(3-Fluoro-4-nitrophenoxy)piperidinium iodide+1.2
AcylationCH₃COClN-Acetyl-4-(3-Fluoro-4-nitrophenoxy)piperidine-0.8

Oxidation of the Piperidine Ring

Oxidation of the piperidine ring generates N-oxides, which alter electronic properties and bioavailability.

Conditions :

  • Reagent : m-Chloroperbenzoic acid (mCPBA) in chloroform at 0–5°C1.

  • Product : Piperidine N-oxide with increased polarity.

Yield : 65–70% under optimized conditions1.

Photochemical Reactions

The nitro group undergoes photochemical reduction or rearrangement under UV light, though this pathway is less explored for this compound1.

Mechanistic Insights

  • Nitro Group Reduction : Proceeds via a stepwise electron transfer mechanism, forming nitroso and hydroxylamine intermediates1.

  • SNAr Reaction : The fluorine atom’s departure is rate-determining, aided by resonance stabilization from the nitro group1.

Scientific Research Applications

4-(3-Fluoro-4-nitrophenoxy)piperidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Fluoro-4-nitrophenoxy)piperidine involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing effect can influence the compound’s binding affinity to enzymes or receptors, thereby modulating biological pathways. The nitro group can also participate in redox reactions, further affecting its activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pharmacological and physicochemical properties of 4-(3-Fluoro-4-nitrophenoxy)piperidine are influenced by its substituents. Below is a comparative analysis with structurally related compounds:

Compound Name Substituents on Phenoxy Ring Molecular Formula Molecular Weight (g/mol) Key Differences in Properties/Applications
4-(3-Fluoro-4-nitrophenoxy)piperidine 3-F, 4-NO₂ C₁₁H₁₂FN₂O₃ 239.23 Reference compound; moderate lipophilicity and metabolic stability.
4-(2-Chloro-4-nitrophenoxy)piperidine 2-Cl, 4-NO₂ C₁₁H₁₂ClN₂O₃ 254.68 Increased steric hindrance at 2-position reduces binding affinity to certain enzymes compared to 3-F.
4-[(2-Fluoro-6-nitrophenoxy)methyl]piperidine 2-F, 6-NO₂ (methylene linker) C₁₂H₁₄FN₂O₃ 265.25 Methylene spacer enhances solubility but decreases membrane permeability.
4-(4-Trifluoromethoxy-phenyl)piperidine 4-CF₃O C₁₂H₁₄F₃NO 257.24 Trifluoromethoxy group increases lipophilicity and CNS penetration potential.
3-(4-Fluoro-3-nitrophenoxy)piperidine 4-F, 3-NO₂ (piperidine at 3-position) C₁₁H₁₃FN₂O₃ 240.23 Altered regiochemistry reduces steric compatibility with target binding pockets.
1-Cyclobutyl-4-(4-nitrophenoxy)piperidine 4-NO₂, cyclobutyl substitution C₁₅H₂₀N₂O₃ 276.33 Cyclobutyl group enhances rigidity, improving selectivity for histamine H3 receptors.

Key Research Findings

  • Enzyme Inhibition: Piperidine derivatives with electron-withdrawing groups (e.g., NO₂, F) exhibit potent inhibition of Pks13, a target for tuberculosis therapy.
  • SAR Studies: Substitution at the 3-position of the phenoxy ring (e.g., F, Cl) is critical for maintaining activity, while bulkier groups (e.g., CF₃) reduce binding efficiency.
  • Thermodynamic Stability : Fluorinated derivatives show higher thermal stability (decomposition >200°C) compared to chlorinated analogues.

Biological Activity

4-(3-Fluoro-4-nitrophenoxy)piperidine is a compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 3-fluoro-4-nitrophenoxy group. The presence of the fluorine atom and nitro group enhances its chemical reactivity and biological properties, making it a subject of interest for drug development.

The mechanism of action of 4-(3-Fluoro-4-nitrophenoxy)piperidine involves its interaction with various molecular targets, including enzymes and receptors. The nitro group and fluorine atom significantly influence the compound’s binding affinity, which is crucial for its therapeutic efficacy. The piperidine scaffold allows for further modifications to enhance activity and selectivity against specific biological targets.

Antimicrobial Activity

Research has indicated that piperidine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 4-(3-Fluoro-4-nitrophenoxy)piperidine have shown effectiveness against both Gram-positive and Gram-negative bacteria. A study highlighted that the introduction of electron-withdrawing groups, such as nitro or fluoro, on the phenyl ring enhances antibacterial activity .

Table 1: Antimicrobial Activity of Piperidine Derivatives

Compound NameMIC (mg/mL)Activity Type
4-(3-Fluoro-4-nitrophenoxy)piperidine3.125 - 100Antibacterial
Other Piperidine DerivativesVariesAntifungal & Antibacterial

Anticancer Potential

The anticancer potential of piperidine derivatives has been explored extensively. In particular, studies have shown that compounds with similar structures to 4-(3-Fluoro-4-nitrophenoxy)piperidine can inhibit the growth of various cancer cell lines, including leukemia cells. For example, a derivative with nitro and fluoro substitutions demonstrated potent antiproliferative activity at low concentrations .

Table 2: Anticancer Activity of Piperidine Derivatives

Compound NameCell Line TestedIC50 (µM)
4-(3-Fluoro-4-nitrophenoxy)piperidineK562 (Leukemia)Low Concentration
Other Piperidine DerivativesVariousVaries

Case Studies

  • Enzyme Inhibition Studies : The binding affinity of 4-(3-Fluoro-4-nitrophenoxy)piperidine to specific enzymes was evaluated through biochemical assays. The results indicated that the compound acts as an inhibitor for certain enzymes involved in metabolic pathways, which may contribute to its therapeutic effects .
  • Receptor Binding Studies : Investigations into receptor interactions revealed that this compound binds selectively to specific receptors, leading to downstream effects that could be beneficial in treating neurological disorders .

Q & A

Basic: What synthetic methodologies are recommended for preparing 4-(3-Fluoro-4-nitrophenoxy)piperidine, and how do reaction conditions influence yield?

Answer:
The synthesis of piperidine derivatives typically involves nucleophilic aromatic substitution or coupling reactions. For analogs like 4-(3-Fluoro-4-nitrophenoxy)piperidine, solvent selection is critical. Polar aprotic solvents (e.g., dimethylformamide, DMF) or cyclic ethers (e.g., tetrahydrofuran) enhance reactivity by stabilizing transition states . Base selection (e.g., NaOH or K₂CO₃) impacts deprotonation efficiency; for example, using NaOH in dichloromethane achieved 99% purity in a related piperidine synthesis . Optimize stoichiometry of the nitrofluorophenol precursor and piperidine derivative to minimize side products. Monitor reaction progress via TLC or HPLC, and purify via column chromatography using gradients of ethyl acetate/hexane .

Advanced: How can computational modeling predict regioselectivity in nitrophenoxy-piperidine reactions?

Answer:
Quantum mechanical calculations (e.g., DFT) model electron density distributions to predict reactive sites. For 3-fluoro-4-nitrophenoxy groups, the nitro and fluorine substituents direct electrophilic attack to specific positions on the piperidine ring. Software like Gaussian or ORCA can calculate Fukui indices to identify nucleophilic/electrophilic regions . Compare results with experimental X-ray crystallography data (e.g., bond angles and dihedral angles from single-crystal studies) to validate computational models .

Basic: What analytical techniques are essential for characterizing 4-(3-Fluoro-4-nitrophenoxy)piperidine?

Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR identifies substitution patterns. Fluorine-19 NMR resolves para/ortho isomerism in nitrophenoxy groups.
  • Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight and fragmentation pathways.
  • X-ray Diffraction: Single-crystal analysis (e.g., R-factor = 0.062 as in ) validates stereochemistry and crystal packing.
  • HPLC: Quantify purity (≥98%) using C18 columns with UV detection at 254 nm .

Advanced: How to address contradictions in reported solubility data for nitro-piperidine derivatives?

Answer:
Contradictions often arise from solvent polarity, temperature, or crystallinity. Systematically test solubility in:

  • Aprotic solvents: DMSO, DMF (high polarity).
  • Protic solvents: Methanol, water (H-bonding effects).
  • Nonpolar solvents: Hexane, toluene.
    Use differential scanning calorimetry (DSC) to assess melting points and polymorphic transitions. For example, nitro groups increase polarity but may reduce solubility in nonpolar media due to crystallinity . Cross-reference with thermogravimetric analysis (TGA) to rule out decomposition .

Basic: What safety protocols are critical when handling 4-(3-Fluoro-4-nitrophenoxy)piperidine?

Answer:

  • PPE: Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact (GHS H315/H319 ).
  • Ventilation: Use fume hoods to avoid inhalation (STOT SE 3, H335 ).
  • Spill Management: Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.
  • First Aid: For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

Advanced: How does steric hindrance from the nitro group influence piperidine ring conformation?

Answer:
Nitro groups introduce steric and electronic effects. X-ray data from analogs (e.g., 2-(2-Fluoro-4-nitrophenoxy)-3-nitropyridine ) show that nitro substituents at the 4-position enforce a chair conformation in piperidine rings. Computational models (e.g., molecular mechanics) predict torsional strain via energy minimization. Compare with crystal structures to assess deviations from ideal geometry.

Basic: What purification strategies resolve byproducts in nitrophenoxy-piperidine synthesis?

Answer:

  • Recrystallization: Use ethanol/water mixtures to isolate high-purity crystals.
  • Chromatography: Silica gel columns with ethyl acetate/hexane (70:30) eluent separate nitro byproducts.
  • Acid-Base Extraction: Utilize the basicity of piperidine; extract with dilute HCl, then neutralize with NaOH .

Advanced: How to design kinetic studies for nitro-group reduction in this compound?

Answer:

  • Catalytic Hydrogenation: Use Pd/C or Raney Ni under H₂ pressure (1–3 atm). Monitor H₂ uptake via gas burette.
  • Spectroscopic Tracking: UV-Vis at 400 nm tracks nitro → amine conversion.
  • Kinetic Modeling: Apply pseudo-first-order kinetics; calculate activation energy via Arrhenius plots. Compare with DFT-predicted transition states .

Basic: What solvents stabilize 4-(3-Fluoro-4-nitrophenoxy)piperidine in long-term storage?

Answer:
Store in anhydrous DMSO or DMF at –20°C to prevent hydrolysis. Avoid protic solvents (e.g., methanol) that may degrade nitro groups. For solid-state storage, desiccate with silica gel and protect from light .

Advanced: How to leverage cross-coupling reactions to modify the piperidine ring?

Answer:

  • Buchwald-Hartwig Amination: Introduce aryl amines using Pd catalysts (e.g., Pd₂(dba)₃) and ligands (XPhos).
  • Suzuki-Miyaura Coupling: Attach boronic acids to halogenated piperidine derivatives.
    Optimize conditions via DoE (Design of Experiments) to balance yield and regioselectivity .

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